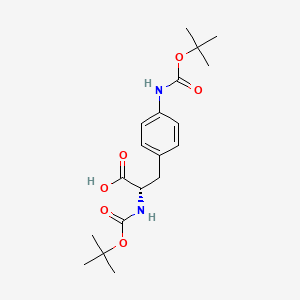

N,N'-Bis-Boc 4-Amino-L-phenylalanine

描述

BenchChem offers high-quality N,N'-Bis-Boc 4-Amino-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Bis-Boc 4-Amino-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6/c1-18(2,3)26-16(24)20-13-9-7-12(8-10-13)11-14(15(22)23)21-17(25)27-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,24)(H,21,25)(H,22,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYRQXPKQWQRQK-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular weight of N,N'-Bis-Boc-4-amino-L-phenylalanine

[1][2]

Executive Summary

N,N'-Bis-Boc-4-amino-L-phenylalanine is a non-canonical amino acid derivative characterized by the simultaneous protection of both the

This guide provides the validated molecular weight, structural specifications, and experimental protocols for its use in drug development.[2]

Physicochemical Profile

Core Specifications

| Property | Specification |

| Chemical Name | N,N'-Bis-(tert-butoxycarbonyl)-4-amino-L-phenylalanine |

| Common Abbreviations | Boc-Phe(4-NHBoc)-OH; Bis-Boc-4-amino-Phe |

| CAS Registry Number | 1213873-71-2 (L-isomer) |

| Molecular Formula | C |

| Molecular Weight | 380.44 g/mol |

| Exact Mass | 380.1947 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DCM, DMF, DMSO, Methanol; Insoluble in Water |

Structural Analysis

The molecule consists of an L-phenylalanine core modified at the para position of the phenyl ring.[1][2]

-

Protection: Two Boc groups (

-BuO-CO-).[1][2] -

Carboxylic Acid: Free (-COOH), allowing for activation and coupling to the N-terminus of a growing peptide chain.[2]

Molecular Weight Calculation Verification:

Synthesis & Protection Strategy

Synthesis Workflow

The synthesis involves the reaction of 4-amino-L-phenylalanine with an excess of di-tert-butyl dicarbonate (Boc

Reagents:

-

Starting Material: 4-Amino-L-phenylalanine (CAS 943-80-6).[1][2]

-

Protecting Agent: Boc

O (Di-tert-butyl dicarbonate).[1][2] -

Base: NaOH or TEA (Triethylamine).[2]

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol of 4-amino-L-phenylalanine in 20 mL of 1:1 Dioxane/H

O. -

Basification: Add 2.2 equivalents of 1M NaOH to adjust pH to ~10.

-

Addition: Add 2.5 equivalents of Boc

O dropwise at 0°C. -

Reaction: Stir at room temperature for 12–18 hours. Monitor pH and maintain >9 using NaOH.[2]

-

Workup: Evaporate dioxane. Acidify aqueous layer with KHSO

(1M) to pH 2–3.[2] -

Extraction: Extract with Ethyl Acetate (

mL). Wash organic layer with brine, dry over Na -

Purification: Recrystallize from Hexane/Ethyl Acetate to yield the Bis-Boc derivative.

Strategic Application (Why Bis-Boc?)

-

Global Deprotection: Both amino groups are removed simultaneously using Trifluoroacetic Acid (TFA), yielding the free diamine.[2] This is useful when the 4-amino group does not require orthogonal manipulation.[1][2]

-

Solubility Enhancement: The lipophilic Boc groups significantly improve the solubility of the zwitterionic 4-amino-Phe core in organic solvents used for coupling (DCM/DMF).[2]

Experimental Protocols (Usage)

Solid Phase Peptide Synthesis (SPPS) Coupling

Context: Coupling Bis-Boc-Phe to a resin-bound peptide.[1][2]

-

Activation: Dissolve 3 eq. of N,N'-Bis-Boc-4-amino-L-phenylalanine in DMF.

-

Reagents: Add 3 eq. of HATU and 6 eq. of DIPEA.

-

Coupling: Add the activated mixture to the resin. Shake for 45–60 minutes at Room Temp.

-

Monitoring: Verify coupling efficiency via Kaiser Test (Note: The secondary amine of the Boc group does not react, but the free N-term of the resin will disappear).

Deprotection (TFA Lysis)

Context: Removing both Boc groups to release the free amine.[2]

-

Cocktail: Prepare 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H

O. -

Reaction: Treat the protected peptide/amino acid for 30–60 minutes.

-

Result: The Boc groups fragment into isobutylene and CO

, leaving the protonated ammonium species (-NH

Visualizing the Pathway

The following diagram illustrates the chemical structure and the deprotection pathway of the Bis-Boc derivative.

Caption: Synthesis and deprotection workflow for N,N'-Bis-Boc-4-amino-L-phenylalanine.

Analytical Validation

To ensure the integrity of the material before use in critical drug development assays, validate using the following parameters:

-

Mass Spectrometry (ESI-MS):

-

1H NMR (DMSO-d6):

References

-

Santa Cruz Biotechnology. N,N′-Bis-Boc 4-Amino-L-phenylalanine Product Specifications. Retrieved from

-

BOC Sciences. Building Block Catalog: N,N'-Bis-Boc 4-Amino-L-phenylalanine (CAS 1213873-71-2).[1][2] Retrieved from [2]

-

ChemicalBook. Boc-4-Amino-L-phenylalanine (Mono-Boc) vs Bis-Boc Distinction. Retrieved from

-

PubChem. Compound Summary: 4-amino-phenylalanine derivatives. Retrieved from

A Comprehensive Technical Guide to 4-Amino-N,N'-bis(tert-butoxycarbonyl)-L-phenylalanine: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 4-Amino-N,N'-bis(tert-butoxycarbonyl)-L-phenylalanine, a key building block in modern peptide synthesis and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with practical, field-proven insights to empower researchers in their synthetic and therapeutic endeavors.

Chemical Identity and Synonyms

4-Amino-N,N'-bis(tert-butoxycarbonyl)-L-phenylalanine is a derivative of the natural amino acid L-phenylalanine, where both the alpha-amino group and the amino group on the phenyl ring are protected by tert-butoxycarbonyl (Boc) groups. This dual protection strategy offers unique advantages in multi-step synthesis, allowing for selective deprotection and functionalization.

| Identifier | Value |

| IUPAC Name | (2S)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid |

| CAS Number | Not explicitly found for the bis-Boc derivative, the mono Nα-Boc derivative is 55533-24-9. |

| Molecular Formula | C19H28N2O6 |

| Molecular Weight | 380.44 g/mol |

Common Synonyms and Alternative Names:

-

N,N'-Bis-Boc-4-amino-L-phenylalanine

-

4-(tert-butoxycarbonylamino)-N-(tert-butoxycarbonyl)-L-phenylalanine

-

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid

-

Boc-4-(Boc-amino)-L-phenylalanine

-

Boc-L-Phe(4-NHBoc)-OH

Physicochemical Properties and Handling

While specific experimental data for the bis-Boc derivative is not widely published, based on its structure and related compounds, it is expected to be a white to off-white solid. It is likely soluble in organic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and methanol.

Storage and Stability: As with most Boc-protected amino acids, it should be stored in a cool, dry place, protected from light and moisture to prevent degradation.

Synthesis of 4-Amino-N,N'-bis(tert-butoxycarbonyl)-L-phenylalanine: A Step-by-Step Protocol

The synthesis of the title compound involves the exhaustive Boc-protection of 4-amino-L-phenylalanine. The following protocol is a robust and reliable method for this transformation.

Reaction Scheme:

Caption: Synthetic workflow for the preparation of 4-Amino-N,N'-bis(tert-butoxycarbonyl)-L-phenylalanine.

Materials:

-

4-Amino-L-phenylalanine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (2.2 - 2.5 eq)

-

Sodium hydroxide (NaOH) (3.0 - 3.5 eq) or Triethylamine (TEA)

-

1,4-Dioxane

-

Water (deionized)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-amino-L-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Add sodium hydroxide (3.0 - 3.5 eq) to the solution and stir until the amino acid is completely dissolved. The pH of the solution should be basic (pH > 9).

-

Boc Protection: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 2.2 - 2.5 eq) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl. A white precipitate may form.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-Amino-N,N'-bis(tert-butoxycarbonyl)-L-phenylalanine.

Deprotection Strategies: Unmasking the Amino Functionalities

The utility of 4-Amino-N,N'-bis(tert-butoxycarbonyl)-L-phenylalanine lies in the ability to selectively or completely remove the Boc protecting groups.

Complete Deprotection

Treatment with strong acids like trifluoroacetic acid (TFA) will cleave both Boc groups, yielding the free diamino acid.

Protocol for Complete Deprotection:

-

Dissolve the bis-Boc protected amino acid in dichloromethane (DCM).

-

Add an excess of TFA (typically a 1:1 v/v mixture of DCM:TFA).

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield the deprotected amino acid as a TFA salt.

Selective Nα-Deprotection

The Nα-Boc group is generally more labile to acid than the Boc group on the aromatic amine. This allows for selective deprotection under milder acidic conditions, a crucial feature for its use in solid-phase peptide synthesis (SPPS).

Protocol for Selective Nα-Deprotection:

-

Dissolve the bis-Boc protected amino acid in a suitable solvent such as 1,4-dioxane.

-

Add a controlled amount of a milder acid, such as 4M HCl in dioxane.

-

Stir the reaction at room temperature and monitor carefully by TLC or LC-MS to ensure selective removal of the Nα-Boc group.

-

Upon completion, the reaction can be worked up to isolate the N-Boc-4-amino-L-phenylalanine.

Application in Solid-Phase Peptide Synthesis (SPPS)

4-Amino-N,N'-bis(tert-butoxycarbonyl)-L-phenylalanine is a valuable building block for introducing a functionalizable aromatic amino acid into a peptide sequence. The protected aromatic amine can be deprotected and modified at a later stage of the synthesis or after cleavage from the resin.

General SPPS Workflow using Boc Chemistry:

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-protected amino acids.

Detailed Protocol for Incorporating 4-Amino-N,N'-bis(Boc)-L-phenylalanine into a Peptide Sequence via SPPS:

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) pre-loaded with the C-terminal amino acid of the target peptide.

-

Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for about 30 minutes to remove the Nα-Boc group of the resin-bound amino acid.

-

Washing and Neutralization: Wash the resin thoroughly with DCM and then neutralize the resulting ammonium salt with a solution of 5-10% diisopropylethylamine (DIEA) in DCM. Wash again with DCM.

-

Coupling:

-

Activate the carboxylic acid of 4-Amino-N,N'-bis(tert-butoxycarbonyl)-L-phenylalanine (typically 2-4 equivalents) using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like DIEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the coupling is incomplete, repeat the coupling step.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers like anisole or thioanisole are typically added to prevent side reactions.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Discovery and Development

The unique structure of 4-amino-L-phenylalanine derivatives makes them valuable in the design of novel therapeutics. The amino group on the phenyl ring can serve as a point of attachment for various functional groups, or it can be a key pharmacophoric element.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Derivatives of 4-aminophenylalanine have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[1] Inhibition of DPP-4 increases the levels of incretin hormones, such as GLP-1, which in turn stimulates insulin secretion in a glucose-dependent manner. This makes DPP-4 inhibitors an important class of drugs for the treatment of type 2 diabetes.

DPP-4 Signaling Pathway:

Caption: Simplified signaling pathway of DPP-4 and the mechanism of action of DPP-4 inhibitors.

Peptide-Based Therapeutics

The incorporation of non-natural amino acids like 4-amino-L-phenylalanine can enhance the pharmacological properties of therapeutic peptides.[2] These modifications can lead to:

-

Increased proteolytic stability: Modifying the peptide backbone can make it less susceptible to degradation by proteases, thereby increasing its half-life in vivo.

-

Improved receptor binding and selectivity: The additional functional group can be used to fine-tune the interaction of the peptide with its target receptor, potentially leading to increased potency and selectivity.

-

Novel functionalities: The amino group can be used as a handle to attach other molecules, such as imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) to improve pharmacokinetic properties.

Conclusion

4-Amino-N,N'-bis(tert-butoxycarbonyl)-L-phenylalanine is a versatile and valuable building block for chemical biologists, medicinal chemists, and drug development professionals. Its dual Boc protection allows for strategic and selective functionalization, making it a powerful tool for the synthesis of complex peptides and peptidomimetics with tailored properties. The protocols and insights provided in this guide are intended to facilitate the effective use of this compound in advancing research and the development of novel therapeutics.

References

-

(2S)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid. PubChem. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

Duffy, J. L., et al. (2007). 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. Bioorganic & medicinal chemistry letters, 17(10), 2879–2885. [Link]

-

Keller, O., et al. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses, 63, 160. [Link]

-

Dipeptidyl Peptidase 4 (DPP4). The Medical Biochemistry Page. [Link]

-

Dipeptidyl Peptidase 4: DPP4. PDB-101. [Link]

Sources

A Technical Guide to N,N'-Bis-Boc 4-Amino-L-phenylalanine: A Key Intermediate in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of N,N'-Bis-Boc 4-Amino-L-phenylalanine, a pivotal building block in modern peptide synthesis and drug discovery. We will delve into its chemical identity, synthesis, key properties, and applications, offering insights for its effective utilization in research and development.

Chemical Identity and Properties

N,N'-Bis-Boc 4-Amino-L-phenylalanine is a derivative of the non-proteinogenic amino acid 4-Amino-L-phenylalanine, where both the alpha-amino group and the aromatic 4-amino group are protected by the tert-butyloxycarbonyl (Boc) group. This dual protection strategy is crucial for directing the sequence of peptide bond formation and for the synthesis of complex peptide architectures.

| Identifier | Value |

| IUPAC Name | (2S)-2-[(tert-butoxy)carbonylamino]-3-[4-[(tert-butoxy)carbonylamino]phenyl]propanoic acid |

| SMILES String | CC(C)(C)OC(=O)NC(=O)O |

| InChI Key | SBPJBSCSYVSFJQ-HNNXBMFYSA-N |

| Molecular Formula | C19H28N2O6 |

| Molecular Weight | 380.44 g/mol |

Synthesis of N,N'-Bis-Boc 4-Amino-L-phenylalanine

The synthesis of N,N'-Bis-Boc 4-Amino-L-phenylalanine is typically achieved through a two-step process starting from 4-Amino-L-phenylalanine. The following is a representative experimental protocol.

Step 1: Synthesis of 4-Amino-L-phenylalanine

For researchers starting from more basic precursors, 4-Amino-L-phenylalanine can be synthesized from L-phenylalanine through nitration followed by reduction.

Step 2: Boc Protection of 4-Amino-L-phenylalanine

This step involves the protection of both amino groups using di-tert-butyl dicarbonate (Boc anhydride).

Experimental Protocol:

-

Dissolution: Dissolve 4-Amino-L-phenylalanine in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Basification: Add a base, for instance, sodium hydroxide solution, to raise the pH and deprotonate the amino groups, enhancing their nucleophilicity.

-

Addition of Boc Anhydride: Slowly add an excess of di-tert-butyl dicarbonate to the reaction mixture while stirring vigorously. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, acidify the mixture with a weak acid, such as citric acid, to a pH of approximately 3-4.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Caption: Synthetic workflow for N,N'-Bis-Boc 4-Amino-L-phenylalanine.

Role in Peptide Synthesis and Drug Development

The primary application of N,N'-Bis-Boc 4-Amino-L-phenylalanine lies in solid-phase peptide synthesis (SPPS). The differential stability of the two Boc groups, or their orthogonal nature to other protecting groups, allows for selective deprotection and subsequent modification.

Orthogonal Protection Strategy:

In a typical scenario, one of the Boc groups can be selectively removed under milder acidic conditions while the other remains intact. This is often achieved by employing a more acid-labile Boc protecting group on one of the amino functionalities. Alternatively, one of the amino groups can be protected with a different protecting group, such as Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile. This "orthogonal" protection scheme is fundamental to the synthesis of branched or cyclic peptides.

Caption: Orthogonal deprotection strategy of N,N'-Bis-Boc 4-Amino-L-phenylalanine.

Applications in Drug Development:

The ability to introduce a functional group at a specific position on the phenyl ring opens up avenues for creating novel peptide-based therapeutics. The 4-amino group can be a site for:

-

Conjugation: Attaching polyethylene glycol (PEG) to improve pharmacokinetic properties.

-

Labeling: Introducing fluorescent dyes or radioactive isotopes for diagnostic purposes.

-

Drug Delivery: Linking cytotoxic agents to create peptide-drug conjugates for targeted cancer therapy.

Conclusion

N,N'-Bis-Boc 4-Amino-L-phenylalanine is a valuable and versatile building block for chemists and pharmacologists. Its unique structure with two protected amino groups allows for intricate molecular designs, paving the way for the development of next-generation peptide-based diagnostics and therapeutics. A thorough understanding of its synthesis and reactivity is paramount for its successful implementation in complex research and development projects.

References

- PubChem. (n.d.). N,N'-Bis((tert-butoxy)carbonyl)-L-p-aminophenylalanine. National Center for Biotechnology Information.

- Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE.

- ChemicalBook. (n.d.). Boc-4-Amino-L-phenylalanine.

- Santa Cruz Biotechnology. (n.d.). N,N′-Bis-Boc 4-Amino-L-phenylalanine.

Technical Guide: Physical Properties & Applications of Bis-Boc-4-amino-L-phenylalanine

Executive Summary

Bis-Boc-4-amino-L-phenylalanine (

This guide provides a rigorous technical analysis of its physicochemical properties, synthesis, stability profile, and handling protocols, designed for researchers requiring high-purity integration of this moiety into complex biomolecules.

Part 1: Molecular Identity & Physicochemical Profile

The dual-protection strategy employed in this molecule renders it hydrophobic and acid-sensitive. Understanding these fundamental properties is prerequisite to successful experimental design.

Chemical Identity[1][2][3][4]

-

IUPAC Name: (2S)-3-{4-[(tert-butoxycarbonyl)amino]phenyl}-2-[(tert-butoxycarbonyl)amino]propanoic acid

-

Common Name: Bis-Boc-4-amino-L-phenylalanine; Boc-Phe(4-NHBoc)-OH

-

Molecular Formula:

-

Molecular Weight: 380.44 g/mol

-

Chirality: L-configuration (

-isomer)

Physicochemical Data Table

| Property | Specification / Value | Technical Note |

| Physical State | White to off-white crystalline powder | Hygroscopic tendency; store desiccated. |

| Solubility (Organic) | High: DCM, DMF, MeOH, DMSO | Soluble in standard SPPS solvents. |

| Solubility (Aqueous) | Negligible / Insoluble | Requires organic co-solvent for aqueous buffers. |

| Melting Point | 124–126 °C (Precursor Reference) | Note: Range typically refers to Mono-Boc; Bis-Boc exhibits similar thermal transitions but may soften earlier. |

| pKa (Carboxyl) | ~3.7 (Predicted) | Typical for |

| Protecting Group | tert-Butyloxycarbonyl (Boc) | Acid-labile (removed by TFA/HCl). |

Structural Visualization

The following diagram illustrates the core structure and the distinct reactivity zones of the molecule.

Figure 1: Structural decomposition of Bis-Boc-4-amino-L-phenylalanine highlighting orthogonal protection sites.

Part 2: Synthesis & Purification Protocol

While commercially available, in-house synthesis is often required to ensure fresh, high-purity starting material, particularly to avoid spontaneous deprotection of the sensitive Boc groups during prolonged storage.

Synthetic Route

The synthesis typically proceeds from 4-amino-L-phenylalanine (or its nitro-precursor) via reaction with Di-tert-butyl dicarbonate (

Reaction Stoichiometry:

To achieve Bis-protection, a molar excess of

Step-by-Step Protocol

-

Reagents: 4-Amino-L-phenylalanine,

, NaOH (1N), Dioxane/Water (1:1). -

Precaution: Perform in a fume hood;

melts at 23°C and can evolve

-

Solubilization: Dissolve 4-amino-L-phenylalanine (10 mmol) in a mixture of Water (15 mL) and Dioxane (15 mL).

-

Basification: Add NaOH (1N) to adjust pH to ~10. This deprotonates both amine groups, making them nucleophilic.

-

Acylation: Add

(25 mmol) dropwise at 0°C. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor pH and maintain >9 by adding NaOH if necessary.

-

Work-up (Critical Step):

-

Wash the aqueous solution with Diethyl Ether (

) to remove unreacted -

Acidification: Carefully acidify the aqueous layer with dilute

or Citric Acid to pH 2–3. Do not use strong HCl, as it may remove Boc groups. -

Extraction: Extract the precipitated product into Ethyl Acetate (EtOAc) (3x).

-

-

Drying: Dry organic layer over anhydrous

, filter, and concentrate in vacuo. -

Crystallization: Recrystallize from EtOAc/Hexane to yield the white solid.

Figure 2: Workflow for the synthesis and purification of Bis-Boc-4-amino-L-phenylalanine.

Part 3: Stability & Handling (Expert Insights)

The "Bis-Boc" motif presents unique stability challenges. Unlike Fmoc-protected derivatives, this molecule is autocatalytically unstable in the presence of trace acids.

Acid Sensitivity Mechanism

The Boc group cleavage is driven by protonation of the carbonyl oxygen, followed by the release of the tert-butyl cation and decarboxylation (

-

Risk: Exposure to atmospheric HCl or TFA fumes in the lab can initiate surface degradation.

-

Indicator: A strong smell of isobutylene (sweet, gasoline-like odor) indicates decomposition.

Storage Protocol

-

Temperature: Store at +2°C to +8°C (Refrigerated). Long-term storage at -20°C is preferred.

-

Atmosphere: Store under Nitrogen or Argon to prevent moisture absorption.

-

Container: Amber glass vials with Teflon-lined caps.

Solubilization for SPPS

When using this amino acid in Solid Phase Peptide Synthesis (SPPS):

-

Solvent: Use DMF (N,N-dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

-

Concentration: Prepare fresh solutions (0.1 – 0.2 M).

-

Activation: Standard HBTU/DIEA or DIC/Oxyma protocols are compatible.

-

Note: Avoid high temperatures (>50°C) during coupling to prevent premature Boc removal.

-

Part 4: Analytical Characterization

Validating the identity of Bis-Boc-4-amino-L-phenylalanine requires specific attention to the NMR signals of the tert-butyl groups.

Proton NMR ( -NMR) Profile

Solvent:

-

Aromatic Region (7.0 – 7.5 ppm):

-

Look for an AA'BB' system characteristic of para-substituted benzene rings. Two doublets (integration 2H each).

-

-

Alpha-Proton (~4.3 – 4.6 ppm):

-

Multiplet corresponding to the chiral center (

).

-

-

Boc Groups (1.3 – 1.5 ppm):

-

Critical Check: You must observe two distinct singlets (or a very large overlapping peak) corresponding to the two tert-butyl groups (9H + 9H = 18H total).

-

Rotamers:[1] Due to the carbamate bond, peak broadening or splitting (rotamers) is common in

at room temperature. Warming the sample often coalesces these peaks.

-

Mass Spectrometry (ESI-MS)

-

Expected Ion:

= 403.44 Da or -

Fragmentation: Loss of Boc groups (-100 Da each) is common in the source: Look for peaks at m/z ~281 (Mono-Boc) and ~181 (Free amine).

References

-

Santa Cruz Biotechnology. N,N′-Bis-Boc 4-Amino-L-phenylalanine Product Data. Retrieved from

-

Sigma-Aldrich. Boc-Phe(4-NH2)-OH (Precursor) Analytical Standards. Retrieved from

-

ChemicalBook. Properties of Boc-4-Amino-L-phenylalanine Derivatives. Retrieved from

-

Organic Syntheses. General Procedures for Boc-Protection of Amino Acids. Org. Synth. 1985, 63, 160. Retrieved from

-

PubChem. Compound Summary: Boc-Phe-OH Derivatives. Retrieved from

Sources

Application Note: Strategic Incorporation of N,N'-Bis-Boc 4-Amino-L-phenylalanine in Peptide Synthesis

Abstract & Strategic Context

N,N'-Bis-Boc 4-Amino-L-phenylalanine (CAS: 55533-24-9) is a specialized phenylalanine derivative where both the

Critical Application Note: Unlike Fmoc-Phe(4-NH-Boc)-OH, which allows for orthogonal deprotection and chain extension in Fmoc-SPPS, the Bis-Boc derivative is designed for specific strategic insertion points:

-

N-Terminal Capping (SPPS): Used as the final residue in Solid Phase Peptide Synthesis (SPPS) to introduce a 4-amino-phenylalanine moiety. The subsequent TFA cleavage step simultaneously removes the resin, the

-Boc, and the side-chain Boc. -

Solution Phase Synthesis: Used where stoichiometric control allows for selective manipulation or simultaneous deprotection.

-

Late-Stage Functionalization: The resulting free aniline (after deprotection) serves as a unique chemical handle for bio-orthogonal reactions (e.g., azo coupling, reductive amination) or library generation.

This protocol details the handling, coupling, and critical deprotection steps required to maintain the integrity of the oxidation-sensitive aniline side chain.

Chemical Profile & Handling

The hydrophobicity of the phenylalanine backbone combined with two bulky Boc groups creates steric and solubility challenges that differ from standard amino acids.

| Parameter | Specification | Technical Insight |

| Molecular Formula | High carbon content increases hydrophobicity. | |

| Molecular Weight | 380.44 g/mol | Significant steric bulk compared to Phe (165 g/mol ). |

| Solubility | DCM, DMF, EtOAc | Preferred: DCM/DMF (1:1) mix for coupling to reduce aggregation. |

| pKa (Aniline) | ~3.5 - 4.0 | The side chain amine is significantly less nucleophilic than aliphatic amines but can still acylate if unprotected. |

| Stability | Oxidation Sensitive | The deprotected aniline turns brown/pink upon air exposure (quinone formation). |

| Storage | -20°C, Desiccated | Hygroscopic; protect from light to prevent radical degradation. |

Experimental Protocol: Solid Phase Incorporation

Phase A: Pre-requisites

-

Resin: Compatible with standard Boc or Fmoc protocols (e.g., MBHA, Wang, Rink Amide). Note: If using Fmoc-SPPS, this residue must be the LAST amino acid added.

-

Reagent Preparation: Dissolve N,N'-Bis-Boc 4-Amino-L-Phe in a 50:50 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF). The DCM helps solubilize the hydrophobic Boc groups, while DMF promotes resin swelling.

Phase B: Coupling Workflow

Due to the steric hindrance of the two Boc groups, standard coupling times should be extended.

-

Activation (0.1 mmol scale):

-

Reagent: 3.0 eq N,N'-Bis-Boc 4-Amino-L-Phe.

-

Activator: 2.9 eq HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

-

Base: 6.0 eq DIEA (Diisopropylethylamine).

-

Rationale: HATU is preferred over DIC/HOBt to drive the reaction to completion despite steric bulk.

-

-

Coupling:

-

Add the activated solution to the resin-bound peptide.

-

Time: Agitate for 2 to 4 hours at room temperature (standard AA is 45-60 min).

-

Monitoring: Perform a Kaiser Test (Ninhydrin). If positive (blue), re-couple using fresh reagents.

-

-

Washing:

-

Wash 3x with DMF.

-

Wash 3x with DCM.

-

Critical: Ensure all excess DIEA is removed to prevent base-catalyzed oxidation during the subsequent cleavage steps.

-

Phase C: Cleavage & Deprotection (The "Double Event")

This step removes the peptide from the resin (if acid-labile) and removes BOTH Boc groups simultaneously.

-

Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5%

.-

Note: If the peptide contains Met or Cys, add 2.5% EDT (Ethanedithiol) to prevent oxidation.

-

-

Procedure:

-

Add cocktail to resin. Shake for 2–3 hours.

-

Precipitate filtrate into cold diethyl ether.

-

Centrifuge and wash pellet 3x with ether.

-

Post-Synthetic Handling (The Aniline Hazard)

The resulting peptide now contains a free 4-amino-phenylalanine. This aniline moiety is electron-rich and prone to oxidation, leading to colored impurities (quinone imines).

Stabilization Protocol:

-

Acidic pH: Keep the peptide in acidic buffer (0.1% TFA) immediately after dissolution. The protonated aniline (

) is resistant to oxidation. -

Lyophilization: Freeze-dry immediately. Do not leave in solution at neutral/basic pH for extended periods.

-

Argon Blanket: Perform any subsequent functionalization reactions under an inert atmosphere.

Visualizing the Strategic Workflow

The following diagram illustrates the specific logic of using Bis-Boc protection as a terminal step to generate a diamine scaffold.

Caption: Workflow for N-terminal incorporation. Note the simultaneous removal of both Boc groups during the TFA cleavage step.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance of Bis-Boc groups. | Use HATU/HOAt instead of HBTU. Double couple (2x 2 hours). Increase temperature to 35°C (cautiously). |

| Colored Product (Pink/Brown) | Oxidation of the free aniline after cleavage. | Degas all buffers. Work quickly at pH < 4. Add DTT or TCEP during purification if compatible. |

| Poor Solubility | Hydrophobic nature of Bis-Boc-Phe. | Dissolve in minimal DCM first, then dilute with DMF. Pure DMF may not fully solvate the Boc groups efficiently. |

| Mass Spec +100 Da | Incomplete Boc removal (rare in 95% TFA). | Ensure cleavage time is >2 hours. The aniline Boc is generally acid-labile but steric bulk can slow protonation. |

References

-

Sigma-Aldrich. Boc-Phe(4-NH2)-OH Product Specifications and Handling.[1][2] Available at: [1]

-

Chem-Impex International. Boc-4-amino-L-phenylalanine: Physical Properties and Safety Data. Available at:

-

BenchChem. Technical Guide to Boc-Phe Derivatives in Self-Assembly. Available at:

-

Ragnarsson, U. & Grehn, L. (2013).[3] Dual protection of amino functions involving Boc.[2][3][][5][6] Royal Society of Chemistry. Explains the lability of Bis-Boc systems. Available at:

-

Thermo Scientific. 4-Amino-N-Boc-L-phenylalanine Analysis and Certificates. Available at:

Sources

- 1. Boc-4-Amino-L-phenylalanine | 55533-24-9 [chemicalbook.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Strategic Incorporation of 4-Aminophenylalanine into Peptides via Bis-Boc Orthogonal Protection

An Application Guide and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the design of peptides with enhanced stability, novel functionalities, and tailored pharmacological profiles. 4-aminophenylalanine (4-APhe) is a particularly valuable building block, offering a reactive handle on the phenyl side chain for conjugation, cyclization, or modulation of electronic properties. However, the presence of two primary amines—the α-amine and the side-chain aniline—necessitates a robust and orthogonal protection strategy. This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-APhe-containing peptides using a Bis-Boc protection scheme for the side-chain amine within the framework of standard Fmoc-based solid-phase peptide synthesis (SPPS).

Introduction: The Challenge and Opportunity of 4-Aminophenylalanine

4-Aminophenylalanine, a derivative of phenylalanine, introduces an aniline moiety into the peptide backbone. This functional group is a versatile precursor for a wide array of chemical modifications, including diazotization for subsequent coupling reactions, acylation to attach probes or drugs, and as a key component in peptidomimetics.[1] The successful synthesis of such peptides hinges on the selective protection of its two distinct amino groups. During solid-phase peptide synthesis (SPPS), the α-amino group is temporarily protected (e.g., with Fmoc) to allow for sequential C-to-N terminus chain elongation, while the side-chain amino group requires a more permanent protecting group that is stable throughout the synthesis but can be removed during the final cleavage step.[2][3]

The aniline nitrogen of 4-APhe is significantly less basic than the α-amine and can be a weak nucleophile. If left unprotected, it can lead to undesired side reactions, such as branching, during the activation and coupling steps of SPPS. To suppress this reactivity and ensure the synthetic integrity of the target peptide, a reliable protection strategy is paramount.

The Rationale for Bis-Boc Protection

The Bis-Boc (di-tert-butyloxycarbonyl) strategy involves protecting the side-chain aniline nitrogen with two Boc groups. This approach offers several distinct advantages within an Fmoc-based SPPS workflow:

-

Complete Deactivation: The two bulky Boc groups effectively decrease the nucleophilicity of the aniline nitrogen, preventing its participation in side reactions during peptide coupling.

-

Orthogonality: The Boc groups are completely stable to the mild basic conditions (typically 20% piperidine in DMF) used for the repeated cleavage of the Nα-Fmoc group.[4] This orthogonality is the central requirement for successful SPPS.

-

Acid Lability: Both Boc groups are efficiently and simultaneously removed under the strongly acidic conditions of the final cleavage cocktail (e.g., Trifluoroacetic acid), which also removes other acid-labile side-chain protecting groups (e.g., tBu, Trt) and cleaves the peptide from the resin.[5][6]

This guide will utilize the commercially available building block Fmoc-L-4-(N,N-di-Boc-amino)phenylalanine to demonstrate the workflow.

Caption: Orthogonal protection in Fmoc-SPPS of 4-APhe peptides.

Experimental Protocols

The following protocols describe the manual synthesis of a model tripeptide, Ac-Gly-4APhe-Ala-NH₂ , on a Rink Amide MBHA resin.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines the iterative cycles of deprotection and coupling. The synthesis is performed on a 0.1 mmol scale.

Materials:

-

Rink Amide MBHA resin (loading ~0.5 mmol/g)

-

Fmoc-Ala-OH, Fmoc-Gly-OH

-

Fmoc-L-4-(N,N-di-Boc-amino)phenylalanine

-

Coupling Reagents: HBTU (0.5 M in DMF), HOBt (0.5 M in DMF)

-

Activator Base: N,N-Diisopropylethylamine (DIEA)

-

Deprotection Reagent: 20% (v/v) piperidine in DMF

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

-

Capping Reagent: 1:1:2 (v/v/v) Acetic Anhydride / DIEA / DMF

-

SPPS reaction vessel

Procedure:

-

Resin Preparation:

-

Weigh 200 mg of Rink Amide MBHA resin into the SPPS vessel.

-

Swell the resin in DMF for 30 minutes, then drain.

-

-

Initial Fmoc Deprotection:

-

Add 5 mL of 20% piperidine/DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Add another 5 mL of 20% piperidine/DMF.

-

Agitate for 10 minutes, then drain.

-

Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

-

Coupling Cycle 1: Fmoc-Ala-OH:

-

In a separate vial, pre-activate the amino acid:

-

Fmoc-Ala-OH (4 eq, 0.4 mmol, 124.5 mg)

-

HBTU (3.9 eq, 0.39 mmol, 148 mg)

-

DIEA (8 eq, 0.8 mmol, 140 µL)

-

Dissolve in 2 mL of DMF and vortex for 1 minute.

-

-

Add the activation mixture to the resin.

-

Agitate for 1 hour at room temperature.

-

Drain and wash with DMF (3 x 5 mL).

-

Optional: Perform a Kaiser test to confirm complete coupling (should be negative/colorless). If positive, repeat the coupling step.

-

-

Fmoc Deprotection:

-

Repeat step 2 to remove the Fmoc group from the newly coupled Alanine.

-

-

Coupling Cycle 2: Fmoc-L-4-(N,N-di-Boc-amino)phenylalanine:

-

Pre-activate the protected 4-APhe derivative:

-

Fmoc-L-4-(N,N-di-Boc-amino)phenylalanine (3 eq, 0.3 mmol, 196 mg)

-

HBTU (2.9 eq, 0.29 mmol, 110 mg)

-

DIEA (6 eq, 0.6 mmol, 105 µL)

-

Dissolve in 2 mL of DMF and vortex for 1 minute.

-

-

Add the activation mixture to the resin.

-

Agitate for 2 hours. Due to the steric bulk of this derivative, a longer coupling time is recommended.

-

Drain, wash, and perform a Kaiser test. If coupling is incomplete, a second coupling is advised.

-

-

Fmoc Deprotection:

-

Repeat step 2 to expose the N-terminus of the 4-APhe residue.

-

-

Coupling Cycle 3: Fmoc-Gly-OH:

-

Perform the coupling as described in step 3, using Fmoc-Gly-OH (4 eq, 0.4 mmol, 119 mg).

-

-

Final Fmoc Deprotection:

-

Repeat step 2 to expose the final N-terminal amine of Glycine.

-

-

N-Terminal Acetylation (Capping):

-

Add 3 mL of the capping reagent to the resin.

-

Agitate for 30 minutes.

-

Drain and wash thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).

-

Dry the peptide-resin under vacuum for at least 1 hour.

-

Caption: Iterative workflow for the solid-phase synthesis of the model peptide.

Protocol 2: Cleavage and Deprotection

This protocol removes all protecting groups and cleaves the peptide from the solid support.

Materials:

-

Dried peptide-resin from Protocol 1

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)

-

Cold diethyl ether

-

Centrifuge and tubes

-

Lyophilizer

Procedure:

-

Cleavage Reaction:

-

Place the dried peptide-resin in a 10 mL sealed vessel.

-

Add 5 mL of the freshly prepared cleavage cocktail. Caution: Work in a fume hood. TFA is highly corrosive.

-

Agitate at room temperature for 3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution (filtrate) containing the cleaved peptide.

-

In a 50 mL centrifuge tube, add 40 mL of cold diethyl ether.

-

Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate (the peptide) should form.

-

Keep the tube on ice for 30 minutes to maximize precipitation.

-

-

Washing and Isolation:

-

Centrifuge the tube at 4000 rpm for 10 minutes.

-

Carefully decant the ether.

-

Add 20 mL of fresh cold ether, vortex briefly to wash the pellet, and centrifuge again.

-

Repeat the wash step two more times.

-

After the final wash, decant the ether and gently blow a stream of nitrogen over the pellet to remove residual solvent.

-

-

Purification and Lyophilization:

-

Dissolve the crude peptide pellet in a minimal amount of 50% acetonitrile/water.

-

Analyze the crude product by HPLC and Mass Spectrometry.

-

Purify the peptide using preparative reverse-phase HPLC.

-

Freeze the purified fractions containing the product and lyophilize to obtain a white, fluffy powder.

-

Expected Results and Data Analysis

The successful synthesis of Ac-Gly-4APhe-Ala-NH₂ should be confirmed by mass spectrometry and the purity assessed by analytical RP-HPLC.

| Parameter | Expected Value |

| Peptide Sequence | Ac-Gly-(4-amino-Phe)-Ala-NH₂ |

| Molecular Formula | C₁₆H₂₃N₅O₄ |

| Monoisotopic Mass | 349.1750 g/mol |

| Average Mass | 349.3854 g/mol |

| Calculated [M+H]⁺ | 350.1828 |

| Purity (Crude) | >70% (typical) |

| Purity (Post-HPLC) | >95% |

Analytical RP-HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 5% to 65% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

Troubleshooting and Field-Proven Insights

-

Incomplete Coupling of 4-APhe: The Fmoc-L-4-(N,N-di-Boc-amino)phenylalanine derivative is sterically hindered. If a Kaiser test indicates incomplete coupling after 2 hours, do not proceed to the next step. Perform a second coupling with a fresh batch of activated amino acid for another 2 hours. Using alternative coupling reagents like HATU may also improve efficiency.

-

Side-Chain Alkylation: During TFA cleavage, the liberated Boc cations can re-attach to electron-rich residues like Tryptophan or the newly deprotected aniline of 4-APhe. The inclusion of scavengers like TIS is critical to capture these cations and prevent side reactions.[7]

-

Stability of Bis-Boc: While highly stable to piperidine, prolonged or repeated exposure under harsh conditions could theoretically lead to some degradation. Adhere to standard Fmoc deprotection times (e.g., 2 x 10 min) to ensure the integrity of the side-chain protection throughout the synthesis.

Conclusion

The Bis-Boc protection strategy offers a secure and reliable method for incorporating 4-aminophenylalanine into synthetic peptides using standard Fmoc-SPPS chemistry. Its robust stability during chain elongation and clean removal during final cleavage allows for the synthesis of high-purity peptides containing this versatile non-canonical amino acid. This approach opens the door for researchers to readily access novel peptide constructs for applications ranging from targeted drug delivery to the development of new biomaterials.

References

-

JoVE. Solid phase synthesis of a functionalized bis-peptide using "safety catch" methodology. (2012). Available at: [Link]

-

Royal Society of Chemistry. Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. (2018). Available at: [Link]

-

National Institutes of Health (NIH). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC. (2024). Available at: [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

-

National Institutes of Health (NIH). Advances in Fmoc solid-phase peptide synthesis - PMC. Available at: [Link]

-

National Institutes of Health (NIH). Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides - PubMed. (1980). Available at: [Link]

-

ChemRxiv. Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. Available at: [Link]

-

Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]

-

Der Pharma Chemica. Scholars Research Library. Available at: [Link]

-

Bio-Synthesis Inc. Overview of Custom Peptide Synthesis. Available at: [Link]

-

SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]

-

ResearchGate. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2025). Available at: [Link]

-

Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available at: [Link]

-

Digital CSIC. Solid-phase peptide synthesis. (2014). Available at: [Link]

-

AAPPTec. Guide to Solid Phase Peptide Synthesis. Available at: [Link]

-

Brieflands. Synthesis of Novel Peptides Using Unusual Amino Acids. (2020). Available at: [Link]

Sources

Application Note: Precision Synthesis of Ureido-Linked Peptidomimetics via 4-Amino-L-Phenylalanine Scaffolds

Executive Summary

This Application Note details the synthetic methodologies for integrating Bis-Boc-4-amino-L-phenylalanine (Bis-Boc-Phe(4-NH₂)-OH) into ureido-linked peptidomimetics. Ureido linkages (urea bonds, –NH–CO–NH–) are critical bioisosteres in drug design, offering enhanced protease stability and novel hydrogen-bonding capabilities compared to native amide bonds.

The 4-amino-phenylalanine scaffold presents a unique "aniline-like" side chain, allowing for the construction of aryl-urea moieties often found in high-affinity receptor antagonists (e.g., VLA-4 inhibitors). This guide addresses the specific challenge of the "Bis-Boc" protecting group strategy—which lacks orthogonality—and provides a robust protocol for converting this precursor into a versatile, selectively protected building block using Copper(II) Chelation Chemistry .

Material Science & Precursor Analysis

The Precursor: Bis-Boc-4-amino-L-phenylalanine

-

Chemical Structure:

-Boc-4-( -

CAS Registry: [Available upon specific vendor lookup, e.g., 1213872-96-6 for analogs]

-

Properties: The molecule contains two acid-labile protecting groups (Boc).[1]

-

-Amine (

-

Side-Chain Amine (

): Aniline derivative, significantly less nucleophilic.

-

-Amine (

The "Bis-Boc" Challenge

Direct use of Bis-Boc-Phe(4-NH₂)-OH in Solid Phase Peptide Synthesis (SPPS) is limited because standard deprotection (TFA) removes both protecting groups simultaneously. This results in a free diamine, leading to uncontrolled polymerization or branching if not managed.

Strategic Solution: To synthesize precise ureido-peptides, we must first convert the Bis-Boc precursor into an orthogonally protected building block (e.g., Fmoc-Phe(4-NH-R)-OH ) or selectively functionalize the side chain.

Core Protocol: Selective Side-Chain Functionalization (The Copper Route)

This protocol describes the conversion of Bis-Boc-Phe(4-NH₂)-OH into a side-chain urea derivative while preserving the alpha-amino functionality for subsequent peptide coupling.

Workflow Diagram

Figure 1: Chelation-controlled synthesis of side-chain urea derivatives from Bis-Boc precursors.

Step-by-Step Methodology

Phase A: Global Deprotection

-

Dissolution: Dissolve 1.0 g (approx. 2.6 mmol) of Bis-Boc-Phe(4-NH₂)-OH in 10 mL of DCM.

-

Acidolysis: Add 10 mL of Trifluoroacetic Acid (TFA) slowly at 0°C. Stir at room temperature for 60 minutes.

-

Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (

mL) to remove residual TFA. -

Isolation: Precipitate the salt using cold diethyl ether. Yields H-Phe(4-NH₂)-OH·2TFA.

Phase B: Copper(II) Complexation (The Kurtz Method)

Rationale: Copper(II) forms a stable 5-membered chelate ring with the

-

Neutralization: Dissolve the TFA salt in water (20 mL). Adjust pH to ~7.0 with 1M NaOH.

-

Chelation: Add Basic Copper Carbonate (

) (0.6 eq) to the solution. -

Reaction: Reflux gently for 30-45 minutes. The solution will turn deep blue/purple, indicating complex formation.

-

Filtration: Filter off excess unreacted copper carbonate while hot.

-

Preparation: Cool the blue filtrate to room temperature. Add 1,4-dioxane (20 mL) to solubilize the subsequent organic reactants.

Phase C: Urea Formation (Side Chain)

-

Reagent Addition: To the blue copper complex solution, add the desired Isocyanate (R-NCO, 1.1 eq) dropwise.

-

Note: If using CDI (Carbonyldiimidazole) to create a symmetric urea or activated intermediate, ensure the pH is maintained >9.

-

-

Monitoring: Stir for 4–12 hours. Monitor by HPLC (looking for the shift of the aniline peak). The blue color persists (alpha-amine remains protected).

-

Precipitation: The copper complex of the ureido-product often precipitates. If not, proceed to decomplexation in solution.

Phase D: Decomplexation & Fmoc Protection[2]

-

Decomplexation: Add EDTA disodium salt (1.5 eq relative to Cu) or treat with Thioacetamide (

source) to precipitate Copper Sulfide (black solid). -

Filtration: Remove the copper byproduct by filtration through Celite.

-

Fmoc-Protection: The filtrate now contains H-Phe(4-NH-CO-NH-R)-OH . Adjust pH to 8.5 with

. -

Reaction: Add Fmoc-OSu (1.1 eq) dissolved in acetone/dioxane. Stir for 4 hours.

-

Acidification: Acidify to pH 2.0 with 1M HCl. Extract with Ethyl Acetate.

-

Result: Fmoc-Phe(4-NH-CO-NH-R)-OH , ready for standard SPPS.

Alternative Protocol: Solid-Phase Urea Backbone Synthesis

If the target is a urea linkage in the peptide backbone (replacing a peptide bond), the 4-amino group is less relevant than the alpha-amine. However, if using Bis-Boc-Phe(4-NH₂)-OH as the N-terminal residue, follow this:

-

Coupling: Couple Bis-Boc-Phe(4-NH₂)-OH to the resin-bound peptide using HATU/DIPEA.

-

Deprotection: Treat with TFA/DCM (removes both Boc groups).

-

Urea Formation (N-terminus):

Comparative Analysis of Urea Forming Reagents

| Reagent | Reactivity (Aniline) | Byproducts | Recommended Use |

| Isocyanates (R-NCO) | High | None (Addition reaction) | Best for asymmetric ureas with available commercial isocyanates. |

| CDI (Carbonyldiimidazole) | Moderate | Imidazole | Best for synthesizing symmetric ureas or activating the aniline to react with a second amine. |

| DSC (Disuccinimidyl Carbonate) | Moderate | N-Hydroxysuccinimide | Good for creating stable "activated carbamate" intermediates. |

| Triphosgene | Very High | HCl (Hazardous) | Use only if aniline reactivity is too low for CDI. Requires strict safety protocols. |

Critical Quality Attributes (CQA) & Troubleshooting

Racemization Control

-

Risk: High pH during Copper chelation can cause partial racemization.

-

Mitigation: Keep reflux times short during chelation. Use chiral HPLC to verify enantiomeric purity of the final Fmoc-building block.

Solubility

-

Issue: Ureido-peptides are prone to aggregation due to strong intermolecular hydrogen bonding.

-

Solution: Use "Magic Mixture" (DCM/TFA/HFIP) for solubility checks. In SPPS, use pseudoproline dipeptides if the sequence aggregates.

Aniline Reactivity

-

The 4-amino group is electron-rich but sterically hindered compared to alkyl amines. Reactions with weak electrophiles may require catalysis (e.g., DMAP) or elevated temperatures (50°C).

References

-

Hemantha, H. P., et al. (2009).[5] "One-Pot Synthesis of Ureido Peptides and Urea-Tethered Glycosylated Amino Acids Employing Deoxo-Fluor and TMSN3." Synlett. Link

-

BenchChem Application Notes. (2025). "Boc Deprotection of Boc-D-4-aminomethylphe(Boc)." Link

-

Perković, I., et al. (2010).[4] "Novel Ureidoamides Derived From Amino Acids: Synthesis and Preliminary Biological Screening." Croatica Chemica Acta. Link

-

Sureshbabu, V. V., et al. (2011). "Carbonyldiimidazole (CDI) mediated synthesis of Nα-protected amino acid azides: application to the one-pot preparation of ureidopeptides." Protein & Peptide Letters. Link

- Kurtz, A. C. (1949). "Use of Copper Complexes in the Synthesis of Amino Acids." Journal of Biological Chemistry.

-

RSC Polymer Chemistry. (2018). "Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine."[6][7] Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. One-Pot Synthesis of Ureido Peptides and Urea-Tethered Glycosylated Amino Acids Employing Deoxo-Fluor and TMSN3 [organic-chemistry.org]

- 6. Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-l-phenylalanine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

Technical Support Center: Improving the Solubility of N,N'-Bis-Boc-4-Amino-L-phenylalanine in DMF

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document addresses a common yet critical challenge encountered during peptide synthesis and other organic chemistry workflows: the limited solubility of N,N'-Bis-Boc-4-Amino-L-phenylalanine in N,N-Dimethylformamide (DMF). Our goal is to provide a comprehensive, experience-driven resource that not only offers solutions but also explains the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm struggling to dissolve N,N'-Bis-Boc-4-Amino-L-phenylalanine in DMF. Why is this compound particularly difficult to work with?

A: This is a frequent observation, and the root cause lies in the molecule's unique structure. N,N'-Bis-Boc-4-Amino-L-phenylalanine has two bulky, non-polar tert-butyloxycarbonyl (Boc) protecting groups. One protects the alpha-amino group, and the other protects the amino group on the phenyl ring.

Causality behind Poor Solubility:

-

Extreme Hydrophobicity: The two large, greasy Boc groups dominate the molecule's character, making it highly non-polar and hydrophobic. While DMF is a polar aprotic solvent capable of dissolving many protected amino acids, the extreme hydrophobicity of this specific derivative can lead to strong self-association and aggregation, effectively resisting solvation.[1][2] The principle of "like dissolves like" is challenged when a molecule has such dominant non-polar character.

-

Crystal Lattice Energy: As a solid, the compound exists in a crystal lattice. A significant amount of energy is required to break the intermolecular forces holding this lattice together. If the energy released from the solvent-solute interactions (solvation energy) is insufficient to overcome the lattice energy, the compound will not dissolve readily.

-

Zwitterionic Nature Suppression: Unlike unprotected amino acids, which can exist as soluble zwitterions in certain conditions, the protected carboxylic acid group here prevents this charge-separated state. The molecule is purely a non-polar organic acid.

Q2: What are the first-line, basic troubleshooting steps I should take to dissolve my compound?

A: Before moving to more complex solutions, a systematic, foundational approach can often resolve the issue. We recommend following a tiered strategy that minimizes the risk of compound degradation.

-

Verify Reagent Quality:

-

Compound: Confirm the identity and purity of your N,N'-Bis-Boc-4-Amino-L-phenylalanine via methods like NMR or LC-MS. Impurities can sometimes hinder dissolution.

-

Solvent: Use high-purity, anhydrous DMF. Older bottles of DMF can accumulate dimethylamine from degradation, which can interfere with subsequent reactions, particularly in Fmoc-based synthesis.[3]

-

-

Standard Dissolution:

-

Add the desired volume of anhydrous DMF to your solid compound in the reaction vessel.

-

Stir vigorously at room temperature for 10-15 minutes using a magnetic stir bar.

-

-

Mechanical Agitation:

-

If the solid persists, place the sealed vessel in a laboratory sonicator bath.

-

Sonicate for 5-10 minute intervals, allowing the solution to rest in between to avoid excessive heating. Check for dissolution after each interval.

-

-

Controlled Heating:

-

Gently warm the mixture to 35-40°C using a water bath while stirring.[4]

-

Caution: Avoid temperatures above 40-50°C for prolonged periods, as this can increase the risk of Boc-group deprotection or other side reactions. Monitor the dissolution closely.

-

This initial workflow is designed to overcome kinetic barriers to dissolution without altering the chemical environment.

Q3: My compound is still insoluble. What advanced solvent systems or co-solvents can I try?

A: If basic methods fail, modifying the solvent system is the next logical step. The goal is to use a solvent with superior solvating power for this specific type of molecule.

-

Stronger Polar Aprotic Solvents: N-Methyl-2-pyrrolidone (NMP) is often considered a more powerful solvent than DMF for peptide synthesis and can be more effective at solvating aggregated structures.[3] Dimethyl sulfoxide (DMSO) is another strong solvent, but be aware that it can complicate downstream reactions and workups.[4][5]

-

Co-Solvent Systems: Introducing a co-solvent can disrupt the solute's self-aggregation and improve its interaction with the solvent mixture. Given the highly non-polar nature of the Bis-Boc compound, adding a less polar solvent like Dichloromethane (DCM) can sometimes be surprisingly effective.

| Solvent System | Key Properties & Rationale | Best For | Considerations |

| 100% NMP | More polar and a better solvating agent for peptide-like structures than DMF.[3] | General replacement for DMF when solubility is an issue. | Higher boiling point, more viscous, and more expensive than DMF. |

| DMF / NMP (e.g., 1:1) | Combines the properties of both solvents. Adding NMP can disrupt aggregation.[6] | Improving solubility without completely switching from DMF. | A good intermediate step before trying 100% NMP or DMSO. |

| DMF / DCM (e.g., 1:1) | Reduces the overall polarity of the solvent system, which may better match the highly non-polar solute. | Cases where the solute is extremely hydrophobic and "oiling out" in pure DMF. | Ensure compatibility with downstream reagents. DCM is volatile. |

| 100% DMSO | Very strong polar aprotic solvent.[4] | "Last resort" for extremely difficult-to-dissolve, non-reactive compounds. | Can interfere with certain coupling reagents (e.g., Pummerer rearrangement issues) and is difficult to remove.[5] |

Before committing your entire batch, test solubility in these systems on a small scale (e.g., 1-2 mg of compound).

-

Weigh 1-2 mg of N,N'-Bis-Boc-4-Amino-L-phenylalanine into three separate small vials.

-

To the vials, add a proportionate amount of:

-

Vial 1: NMP

-

Vial 2: 1:1 (v/v) DMF/NMP

-

Vial 3: 1:1 (v/v) DMF/DCM

-

-

Assess solubility at room temperature with vortexing, followed by gentle warming if necessary. Select the system that provides the clearest solution for your scaled-up experiment.

Q4: What if the compound remains a suspension or slurry even with better solvents? Can I still proceed with my coupling reaction?

A: Yes, in many cases, you can proceed with the reaction even if the starting material is not fully dissolved. This is a common strategy for dealing with "brick dust" compounds.

The underlying principle is Le Chatelier's Principle . A small amount of the compound is always in equilibrium with the dissolved state. As this dissolved portion reacts (e.g., is activated by a coupling reagent and then couples with an amine), it is removed from the equilibrium. The system then responds by dissolving more of the solid to re-establish the equilibrium, and the process continues until all the solid has reacted.[5]

Key Considerations for "Slurry Chemistry":

-

Activation Might Solubilize: The process of activating the carboxylic acid (e.g., with HATU, HBTU, or DIC) often transforms it into a new chemical species (an active ester) that may be significantly more soluble in DMF than the original acid.[5][7] You may observe the solid dissolving shortly after the coupling reagents are added.

-

Slower Reaction Times: Reactions in a slurry may proceed more slowly than those in a homogenous solution. Allow for extended reaction times and monitor the progress carefully using an appropriate method (e.g., LC-MS to track the disappearance of the starting material).

-

Efficient Stirring: Maintain vigorous and efficient stirring throughout the reaction to ensure good mass transfer between the solid and liquid phases.

Q5: Are there any chemical additives that can directly improve the solubility of the carboxylic acid before I start the reaction?

A: Yes. Since your compound is a carboxylic acid, you can convert it in situ into a more soluble salt form by adding a non-nucleophilic organic base.

The Strategy: In Situ Salt Formation

The carboxylic acid proton is acidic. By adding a base like N,N-Diisopropylethylamine (DIEA or Hünig's base), you can deprotonate the acid to form an ammonium carboxylate salt. This ionic salt is often significantly more soluble in polar solvents like DMF than the neutral, aggregated starting material.[5]

-

Suspend your N,N'-Bis-Boc-4-Amino-L-phenylalanine in the chosen reaction solvent (e.g., anhydrous DMF).

-

Add 1.0-1.1 equivalents of a non-nucleophilic base, such as DIEA.

-

Stir the mixture at room temperature. You should observe the solid dissolving over a period of 5-15 minutes as the soluble salt is formed.

-

Once a homogenous solution is obtained, proceed by adding your coupling reagents and the amine component. Note that you have already added one equivalent of base, so you may need to adjust the amount of base required for the subsequent coupling step accordingly.

References

-

The Royal Society of Chemistry. (2006). Experimental Procedures. Retrieved from [Link]

-

Reddit r/Chempros. (2025, October 12). Reaction intermediate being poorly soluble - any workarounds?. Retrieved from [Link]

-

Samarkand State Medical University. (n.d.). SOLUTION OF PROTEINS AND FACTORS AFFECTING IT. Retrieved from [Link]

-

ResearchGate. (2015, February 7). Are there any alternative solvents for DMF-DCM?. Retrieved from [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

WordPress. (2026, February 5). Molecular Solvents – Replacements for DMF, DMAC, NMP. Retrieved from [Link]

-

Chemical Reviews. (2022, August 3). Protein Design: From the Aspect of Water Solubility and Stability. Retrieved from [Link]

Sources

Technical Support Center: Advanced Coupling Protocols for Bulky Bis-Boc Amino Acids

Case ID: T-BOC-STERIC-001 Status: Open Priority: High (Blocker) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Executive Summary

You are encountering incomplete coupling yields when introducing bulky Bis-Boc protected amino acids (e.g., N,N'-Bis-Boc-guanidino derivatives, or sterically demanding

This guide provides a self-validating troubleshooting workflow to overcome this barrier without inducing racemization or side-chain degradation.

Module 1: Diagnostic Phase

Before altering chemistry, confirm the failure mode.

Q: Why is the Kaiser Test giving me false negatives/positives?

A: The Kaiser (ninhydrin) test relies on the reagent physically reaching the amine. With bulky Bis-Boc residues, the steric bulk that prevents coupling also prevents the ninhydrin from reacting with the uncoupled amine, leading to a False Negative (residue appears coupled, but isn't).[1] Conversely, if you are checking for deprotection of a secondary amine (like Proline), Kaiser is ineffective.[2]

Protocol: The Chloranil Validation Replace the Kaiser test with the Chloranil Test or LC-MS Micro-Cleavage for bulky residues.[1]

-

Chloranil Test:

-

Micro-Cleavage (Gold Standard):

Module 2: Chemical Optimization (Reagents)

Standard Carbodiimides (DIC) or HBTU/HCTU are insufficient for Bis-Boc steric demands.[1]

Q: Which coupling reagent overcomes the Bis-Boc steric barrier?

A: You must switch to reagents that generate 7-aza-1-hydroxybenzotriazole (HOAt) or Oxyma active esters.[1] The nitrogen at the 7-position of HOAt creates a "neighboring group effect" (anchimeric assistance) that accelerates coupling by ~10-fold compared to HOBt.[1]

Recommended Reagents:

-

HATU: The historical gold standard for hindered couplings.

-

COMU: A safer, often superior alternative to HATU.[3][4] It generates the Oxyma active ester, which shows lower racemization rates than HATU in hindered systems.

Comparative Reagent Efficacy Table

| Reagent System | Reactivity | Racemization Risk | Suitability for Bis-Boc |

| HBTU / DIEA | Moderate | Low | Poor (Avoid) |

| DIC / HOBt | Low | Very Low | Poor (Too slow) |

| HATU / HOAt / Collidine | Very High | Moderate | Excellent |

| COMU / TMP | Very High | Low | Excellent (Preferred) |

| PyAOP | High | Low | Good (Phosphonium alternative) |

Critical Protocol Note: When using HATU or COMU, do not use DIEA (Diisopropylethylamine) if racemization is observed.[1] Switch to TMP (2,4,6-Trimethylpyridine / Collidine) .[1] Collidine is a weaker base that is sufficient to activate the reagent but less likely to abstract the

-proton that leads to racemization.[1]

Module 3: Physical Parameters (Microwave & Heat)

Thermodynamics can defeat sterics, but Bis-Boc groups are thermally sensitive.[1]

Q: Can I use microwave irradiation to force the coupling?

A: Yes, but with a strict ceiling. The tert-butyl carbamate (Boc) moiety is acid-labile, but it is also thermally unstable above certain thresholds.[1] Prolonged exposure to temperatures >75°C can cause premature thermolytic cleavage of the Boc group, leading to side-reactions (e.g., branching or polymerization).[1]

The "Safe-Zone" Protocol:

-

Temperature: 60°C (Max).

-

Power: Dynamic mode (maintain temp, do not blast constant power).

-

Time: 2 x 10 minutes (Double Coupling).

Module 4: Solvation & Aggregation

The "Incomplete Coupling" might actually be "Resin Aggregation".

Q: The resin swelled in DMF, but coupling still failed. Why?

A: Bulky hydrophobic residues (like Bis-Boc-amino acids) promote

The "Magic Mixture" Solution: Replace DMF with NMP (N-methylpyrrolidone) or use a binary solvent system.[1]

-

Solvent A: NMP (Better swelling for polystyrene resins).[1]

-

Chaotropic Additive: 0.4M LiCl in DMA (Dimethylacetamide).[1] Lithium salts disrupt hydrogen bonding networks, keeping the peptide chains extended and accessible.

Visual Troubleshooting Workflow

Caption: Decision matrix for troubleshooting bulky Bis-Boc coupling failures, prioritizing diagnostic accuracy and reagent potency.

Advanced Experimental Protocol: Double-Coupling Bis-Boc Residues

Objective: Couple Fmoc-Arg(Boc)₂-OH (or similar bulky analog) to a resin-bound secondary amine.

Reagents:

Procedure:

-

Pre-Activation (Crucial):

-

Coupling Cycle 1:

-

Coupling Cycle 2 (Mandatory):

-

Repeat step 1 & 2 with fresh reagents.

-

Note: Do not simply extend the time of the first coupling; the active ester hydrolyzes over time. Fresh reagents are required to drive equilibrium.[1]

-

-

Capping (Optional but Recommended):

-

If a micro-cleavage shows <98% yield, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

-

References

-

El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]

-

Subirós-Funosas, R., et al. (2009).[1] COMU: A Safer and More Effective Replacement for HATU.[3][4][8] Chemistry – A European Journal, 15(37), 9394–9403. Link[1]

-

Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies. Journal of Organic Chemistry, 73(19), 7532–7542. Link[1]

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link[1]

Sources

- 1. bachem.com [bachem.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of Peptides Containing 4-amino-L-phenylalanine

Welcome to the technical support center for the purification of peptides incorporating the unnatural amino acid, 4-amino-L-phenylalanine (4-aPhe). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the unique challenges presented by this amino acid. As Senior Application Scientists, we have curated this information to be both technically accurate and practically applicable in a laboratory setting.

Introduction: The Challenge of 4-amino-L-phenylalanine

The incorporation of 4-amino-L-phenylalanine into a peptide sequence introduces a unique set of purification challenges. The additional primary amino group on the phenyl ring alters the peptide's physicochemical properties, including its charge, hydrophobicity, and potential for side reactions. This guide will walk you through the essential purification strategies and provide solutions to common problems encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying peptides containing 4-amino-L-phenylalanine?

The most common and effective method for purifying peptides containing 4-amino-L-phenylalanine is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[1][2] This technique separates the target peptide from impurities based on differences in hydrophobicity.[1] A C18-modified silica stationary phase is typically used, and elution is achieved with an increasing gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA).[2]

Q2: How does the additional amino group on 4-amino-L-phenylalanine affect RP-HPLC purification?

The free amino group on the phenyl ring of 4-aPhe can become protonated at the acidic pH of the mobile phase (typically pH ~2 with TFA). This adds a positive charge to the peptide, which can:

-

Decrease Retention Time: The increased polarity due to the positive charge can reduce the peptide's interaction with the hydrophobic C18 stationary phase, leading to earlier elution compared to a peptide with a standard phenylalanine.

-

Impact Peak Shape: Improper ion-pairing can lead to peak tailing or broadening. It is crucial to have an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) to ensure sharp, symmetrical peaks.[3]

Q3: Are there alternative or complementary purification methods to RP-HPLC?